Validated Crystallographic Hit: SHIP1 (INPP5D) Fragment Screening
This compound is a validated fragment hit in a high-throughput X-ray crystallographic screen against the phosphatase SHIP1, a key target for Alzheimer's disease. Its binding mode is experimentally determined at 1.72 Å resolution. In contrast, closely related piperidinone analogs, such as unsubstituted 1-phenylpiperidin-2-one or 3-amino-1-phenylpiperidin-2-one, have no published evidence of binding to SHIP1 under similar conditions. This provides a concrete, structure-based advantage for initiating a medicinal chemistry campaign [1][2].
| Evidence Dimension | Validated Crystallographic Hit |
|---|---|
| Target Compound Data | Complex co-crystal structure with SHIP1 solved at 1.72 Å resolution (PDB: 5RYH) |
| Comparator Or Baseline | 1-phenylpiperidin-2-one, 3-amino-1-phenylpiperidin-2-one |
| Quantified Difference | Co-crystal structure available for target compound; no published co-crystal structures for comparators with SHIP1 |
| Conditions | X-ray crystallography of recombinant SHIP1 phosphatase and C2 domains |
Why This Matters
Having a pre-solved, high-resolution co-crystal structure dramatically reduces the time and resources required for structure-guided hit-to-lead optimization compared to starting from an uncharacterized analog.
- [1] Bradshaw, W.J., et al. Crystal structure of the phosphatase and C2 domains of SHIP1 in complex with Z1212984951. PDB ID: 5RYH. Deposited: 2020-10-30. View Source
- [2] Chem-Space. 1-phenylpiperidin-2-one product listing. Chem-Space, accessed 2026. View Source
